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Compound of Interest

Compound Name:
3-(dimethylamino)-1-

phenylpropan-1-ol; oxalic acid

CAS No.: 2375262-52-3

Cat. No.: B2868130

Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data

and methodologies essential for the characterization of 3-(dimethylamino)-1-phenylpropan-1-ol.

Designed for researchers, scientists, and professionals in drug development, this document

synthesizes theoretical predictions and practical insights to ensure robust structural verification

and quality assessment of this important pharmaceutical intermediate.

Introduction: The Significance of 3-
(Dimethylamino)-1-phenylpropan-1-ol
3-(Dimethylamino)-1-phenylpropan-1-ol is a key chiral building block in the synthesis of

numerous pharmaceutical compounds, most notably as a precursor to fluoxetine, a widely used

selective serotonin reuptake inhibitor (SSRI).[1] Its molecular architecture, featuring a hydroxyl

group, a tertiary amine, and a phenyl ring, presents a unique set of spectroscopic

characteristics. Accurate and thorough characterization of this molecule is paramount to ensure

the purity, identity, and quality of downstream active pharmaceutical ingredients (APIs). This
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guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared

(IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous structural elucidation of

this compound.

Physicochemical Properties
A foundational understanding of the physicochemical properties of 3-(dimethylamino)-1-

phenylpropan-1-ol is crucial for its handling, analysis, and application in synthesis.

Property Value Source

CAS Number 5554-64-3 [2][3]

Molecular Formula C₁₁H₁₇NO [2][3]

Molecular Weight 179.26 g/mol [2][3]

Melting Point 47-48°C [2]

Boiling Point 284.4°C [2]

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful technique for determining the precise structure of

organic molecules in solution. The following sections detail the expected ¹H and ¹³C NMR

spectral data for 3-(dimethylamino)-1-phenylpropan-1-ol. It is important to note that while

experimentally verified spectra from a single source are not readily available in the public

domain, the data presented here is a consolidation of predicted values, providing a reliable

reference.[2]

¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons and

their neighboring environments.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.20 - 7.40 Multiplet 5H
Aromatic protons

(C₆H₅)

~4.70 - 4.90 Triplet or dd 1H CH-OH

~2.30 - 2.50 Multiplet 2H CH₂-N

~2.20 Singlet 6H N(CH₃)₂

~1.80 - 2.00 Multiplet 2H CH-CH₂-CH₂

Variable Broad Singlet 1H OH

¹³C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the number of unique carbon environments in the

molecule.

Chemical Shift (δ) ppm Assignment

~143 Quaternary aromatic carbon (C-Ar)

~128 Aromatic CH

~127 Aromatic CH

~126 Aromatic CH

~74 CH-OH

~58 CH₂-N

~45 N(CH₃)₂

~38 CH₂-CH₂

Experimental Protocol for NMR Spectroscopy
Sample Preparation:
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Dissolve approximately 10-20 mg of 3-(dimethylamino)-1-phenylpropan-1-ol in 0.5-0.7 mL of

deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Instrumentation:

A 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum with a spectral width of approximately 15 ppm.

Employ a standard 30° or 45° pulse angle.

Set the relaxation delay to at least 1 second.

Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise

ratio.

¹³C NMR Acquisition:

Acquire the spectrum with a spectral width of approximately 220 ppm.

Utilize a proton-decoupled pulse sequence.

A longer relaxation delay (2-5 seconds) may be necessary for the full observation of

quaternary carbons.

A significantly larger number of scans (e.g., 1024 or more) will be required due to the low

natural abundance of the ¹³C isotope.

Data Processing:

Process the raw free induction decay (FID) using appropriate software.

This involves Fourier transformation, phase correction, baseline correction, and accurate

integration of the signals.
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NMR Acquisition Workflow

Sample Preparation

¹H NMR Acquisition

¹³C NMR Acquisition

Data Processing Spectral Analysis

Click to download full resolution via product page

Caption: A streamlined workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy is a rapid and effective method for identifying the presence of key functional

groups within a molecule.

Frequency Range (cm⁻¹) Intensity Assignment

3400 - 3200 Strong, Broad O-H stretch (alcohol)

3100 - 3000 Medium C-H stretch (aromatic)

3000 - 2850 Medium C-H stretch (aliphatic)

1600, 1495, 1450 Medium to Weak C=C stretch (aromatic ring)

1260 - 1000 Strong
C-N stretch (amine) and C-O

stretch (alcohol)

760, 700 Strong
C-H out-of-plane bend

(monosubstituted benzene)

Experimental Protocol for IR Spectroscopy
Sample Preparation:
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KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and

press into a thin, transparent pellet.

Thin Film: If the sample is a low-melting solid or an oil, a thin film can be prepared between

two salt plates (e.g., NaCl or KBr).

Instrumentation:

A Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt

plates.

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Data Processing:

The instrument's software will automatically ratio the sample spectrum against the

background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers valuable

structural information through the analysis of its fragmentation pattern.

For 3-(dimethylamino)-1-phenylpropan-1-ol, the molecular ion peak (M⁺) is expected at an m/z

of 179. In soft ionization techniques like electrospray ionization (ESI), the protonated molecule

[M+H]⁺ at m/z 180 is often observed.

Proposed Fragmentation Pathway
A plausible fragmentation pattern under electron ionization (EI) is initiated by the loss of an

electron to form the molecular ion. Subsequent fragmentation can occur via several pathways,
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with the most likely being alpha-cleavage adjacent to the oxygen and nitrogen atoms.

[C₁₁H₁₇NO]⁺˙
m/z = 179

[C₆H₅CHOH]⁺
m/z = 107

β-cleavage

[CH₂(CH₂)N(CH₃)₂]⁺
m/z = 72

α-cleavage
[CH₂N(CH₃)₂]⁺

m/z = 58
Loss of CH₂

Click to download full resolution via product page

Caption: A proposed mass spectrometry fragmentation pathway for 3-(dimethylamino)-1-

phenylpropan-1-ol.

Experimental Protocol for Mass Spectrometry
Sample Preparation:

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such

as methanol or acetonitrile.

Instrumentation:

A mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI) and

mass analyzer (e.g., quadrupole, time-of-flight).

Data Acquisition (ESI-MS):

Introduce the sample solution into the ion source via direct infusion or through a liquid

chromatography (LC) system.

Acquire the spectrum over a mass range that includes the expected molecular ion (e.g., m/z

50-300).

Data Acquisition (EI-MS):

Introduce the sample into the ion source (often via a direct insertion probe or a gas

chromatograph).
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Use a standard electron energy of 70 eV.

Acquire the spectrum over a similar mass range.

Data Processing:

The instrument's software will generate the mass spectrum, displaying the relative

abundance of ions at different mass-to-charge ratios.

Conclusion: A Multi-faceted Approach to Structural
Verification
The robust characterization of 3-(dimethylamino)-1-phenylpropan-1-ol is achieved through the

synergistic application of NMR, IR, and MS techniques. While NMR provides the detailed

carbon-hydrogen framework, IR confirms the presence of key functional groups, and MS

establishes the molecular weight and provides corroborating structural information through

fragmentation analysis. This guide provides the foundational spectroscopic data and

experimental protocols to enable researchers and scientists to confidently verify the structure

and purity of this critical pharmaceutical intermediate, ensuring the integrity of their research

and development endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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